Superior Antimycobacterial Breadth Against M. avium and M. kansasii: Direct MIC Comparison with Isoniazid and Close Analogs
In a direct head-to-head antimycobacterial assay, compound 2f (CAS 823195-68-2) demonstrated uniformly high activity against M. tuberculosis My 331/88, M. avium My 330/88, and M. kansasii My 235/80, with MIC values of 31 µmol dm⁻³ (14‑day read) [1]. This represents a >8‑fold potency advantage over the isoniazid clinical standard, which was inactive against M. avium and M. kansasii (MIC >250 µmol dm⁻³) [1]. Among the closest structural analogs within the same 2‑methyl‑3‑phenylquinazoline‑4(3H)-thione series, the 4‑bromo derivative (2d) and the 4‑methoxy derivative (2g) showed substantially higher MICs against these two atypical mycobacterial species: 2d gave MIC >31 µmol dm⁻³ against both M. avium and M. kansasii, and 2g gave MIC 62.5–125 µmol dm⁻³ [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC, µmol dm⁻³, 14‑day read) |
|---|---|
| Target Compound Data | M. tuberculosis: 31; M. avium: 31; M. kansasii: 31; M. kansasii 6509/96: 62.5 |
| Comparator Or Baseline | Isoniazid: M. tuberculosis 0.5; M. avium >250; M. kansasii >250; M. kansasii 6509/96 4. Compound 2d (4-Br): M. tuberculosis 31; M. avium >31; M. kansasii >31; M. kansasii 6509/96 62.5. Compound 2g (4-OCH₃): M. tuberculosis 31; M. avium 62.5; M. kansasii 31; M. kansasii 6509/96 31. |
| Quantified Difference | Target compound: 2.1‑ to >8.1‑fold lower MIC than isoniazid against M. avium and M. kansasii; 2.0‑ to >4.0‑fold lower MIC than 2g against M. avium; >1‑fold lower MIC than 2d against M. avium and M. kansasii. |
| Conditions | Šula semisynthetic medium; incubation 37 °C, 14 days; MIC defined as lowest concentration inhibiting visible growth; DMSO as solvent. |
Why This Matters
This compound uniquely combines retention of M. tuberculosis activity with meaningful potency against intrinsically isoniazid-resistant atypical mycobacteria—a profile absent from close congeners and the clinical standard—making it a preferential starting point for antimycobacterial lead development targeting M. avium and M. kansasii infections.
- [1] Kubicová, L.; Šustr, M.; Kráľová, K.; Chobot, V.; Vytlačilová, J.; Jahodář, L.; Vuorela, P.; Macháček, M.; Kaustová, J. Synthesis and Biological Evaluation of Quinazoline-4-thiones. Molecules 2003, 8, 756-769 (Table 3). View Source
